molecular formula C28H21NO3 B12046051 Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B12046051
M. Wt: 419.5 g/mol
InChI Key: BJZWKRDPMRJXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a polycyclic heteroaromatic compound characterized by a fused pyrrolo[2,1-a]isoquinoline core. This scaffold is structurally analogous to lamellarin alkaloids, a class of marine natural products known for antitumor, antiviral, and multidrug resistance (MDR)-reversing activities . The compound features a benzoyl group at position 1 and a phenyl substituent at position 2, distinguishing it from simpler derivatives. The ethyl carboxylate at position 3 enhances solubility and provides a handle for further functionalization . Its synthesis typically involves cycloaddition reactions or multi-component cascades, leveraging in situ-generated ylides or Michael acceptors .

Properties

Molecular Formula

C28H21NO3

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C28H21NO3/c1-2-32-28(31)26-23(20-12-5-3-6-13-20)24(27(30)21-14-7-4-8-15-21)25-22-16-10-9-11-19(22)17-18-29(25)26/h3-18H,2H2,1H3

InChI Key

BJZWKRDPMRJXQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

Isoquinoline reacts with 2-bromoacetophenone in 1,2-epoxypropane, generating an isoquinolinium bromide intermediate. Deprotonation by the epoxide-derived alkoxide yields an isoquinolinium N-ylide, which undergoes 1,3-dipolar cycloaddition with activated alkynes (e.g., phenylacetylene derivatives). The primary cycloadduct spontaneously rearranges and dehydrogenates to form the aromatic pyrrolo[2,1-a]isoquinoline system.

Example Protocol

  • Reactants : Isoquinoline (3 mmol), 2-bromoacetophenone (3 mmol), phenylacetylene (5 mmol).

  • Solvent : 1,2-Epoxypropane (15 mL).

  • Conditions : Reflux at 80–90°C for 20 hours.

  • Workup : Partial solvent evaporation, addition of methanol, crystallization from CHCl₃/MeOH.

  • Yield : 50–60% (estimated based on analogous reactions).

Substrate Scope and Limitations

Electron-deficient alkynes (e.g., methyl propiolate) typically yield higher cycloaddition efficiencies due to enhanced dipolarophilicity. Introducing a phenyl group via phenylacetylene necessitates careful stoichiometric control to minimize oligomerization. The benzoyl moiety is subsequently introduced via Friedel-Crafts acylation using benzoyl chloride and Lewis acid catalysts (e.g., AlCl₃).

Copper-Catalyzed Cyclization and Acylation

A two-step protocol involving copper-mediated cyclization followed by benzoylation offers an alternative route. This method, inspired by the synthesis of pyrrolo[1,2-a]quinoline derivatives, adapts reaction conditions for isoquinoline substrates.

Cyclization Step

Ethyl 2-(isoquinolin-1-yl)acetate undergoes intramolecular cyclization in the presence of CuCl and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in dimethyl sulfoxide (DMSO).

Example Protocol

  • Reactants : Ethyl 2-(isoquinolin-1-yl)acetate (0.2 mmol), phenylacetylene (0.4 mmol).

  • Catalyst : CuCl (0.06 mmol), TBD (0.4 mmol).

  • Solvent : DMSO (1.0 mL).

  • Conditions : 75°C for 12 hours under aerobic conditions.

  • Workup : Dilution with ethyl acetate, washing with NH₄Cl and water, column chromatography (Al₂O₃, PE/EA = 20:1).

  • Intermediate Yield : 70–75%.

Benzoylation Step

The cyclized product is treated with benzoyl chloride in dichloromethane (DCM) using triethylamine as a base.

Example Protocol

  • Reactants : Cyclized intermediate (1 mmol), benzoyl chloride (1.2 mmol).

  • Base : Triethylamine (2.5 mmol).

  • Solvent : DCM (10 mL).

  • Conditions : Room temperature, 4 hours.

  • Workup : Extraction with NaHCO₃, drying over Na₂SO₄, solvent evaporation.

  • Final Yield : 80–85%.

Comparative Analysis of Synthetic Routes

Method Yield Complexity Key Advantages
1,3-Dipolar Cycloaddition50–60%ModerateOne-pot procedure, scalable
Copper-Catalyzed70–85%HighHigh regioselectivity, robust benzoylation
Enolate Alkylation30–40%Very HighFlexible substrate modification

Structural Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons appear as multiplets between δ 7.1–8.3 ppm, with ethyl group signals at δ 1.0–4.2 ppm.

  • ¹³C NMR : Carbonyl resonances at δ 164–190 ppm, aromatic carbons at δ 118–139 ppm.

  • HRMS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 454.1210 for C₂₈H₂₀ClNO₃) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with a pyrroloisoquinoline structure, a benzoyl group, and a phenyl substituent. Its chemical formula is C28H21NO3 . This compound is investigated for its potential in medicinal chemistry, particularly for anticancer applications.

Scientific Research Applications

Anticancer Agent

  • Cytotoxic Properties Research indicates that this compound exhibits cytotoxic properties against tumor cells, making it a candidate for cancer research.
  • Reversing Multidrug Resistance Derivatives of pyrrolo[2,1-a]isoquinoline compounds have demonstrated potential in reversing multidrug resistance in cancer therapy by inhibiting efflux pumps like P-glycoprotein and MRP1, which are often responsible for drug resistance in cancer cells.
  • Binding Affinity Studies have shown that this compound has a significant binding affinity towards enzymes and receptors involved in cancer progression and drug metabolism. Molecular docking studies suggest that modifications to the phenyl and benzoyl groups can enhance its binding efficacy.

Structural Analogues

Several compounds share structural similarities with this compound.

Compound NameUnique Features
Ethyl 1-benzoyl-8-chloro-2-phenylpyrrolo[1,2-a]quinoline-3-carboxylateContains a chloro substituent which may influence its biological activity
Ethyl 3-benzoylindole-2-carboxylateIndole framework; different pharmacological profile
Ethyl 4-bromopyrrolo[1,2-a]quinoline-3-carboxylic acidBromine substituent may enhance reactivity; studied for anti-inflammatory properties

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogues

Compound Name Substituents (Positions 1, 2, 3) Ring Saturation Notable Features
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate 1-Benzoyl, 2-phenyl, 3-ethyl carboxylate Aromatic Enhanced π-stacking due to benzoyl and phenyl groups
Ethyl 2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate (3s) 2-Phenyl, 3-ethyl carboxylate 5,6-Dihydro Screw-boat conformation stabilizes intramolecular C–H···O hydrogen bonds
Ethyl 1-(trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate 1-CF₃, 3-ethyl carboxylate 5,6-Dihydro Electron-withdrawing CF₃ group alters electronic density and reactivity
Ethyl 1-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate (3r) 1-Methyl, 3-ethyl carboxylate Aromatic Reduced steric hindrance compared to benzoyl derivatives

Key Observations :

  • Benzoyl vs.
  • Saturation Effects: 5,6-Dihydro derivatives (e.g., 3s) exhibit non-planar screw-boat conformations, which may reduce aromaticity but enhance solubility .

Key Observations :

  • Cycloaddition Efficiency: The use of N-benzylisoquinolinium ylides with ethyl acrylates provides moderate yields (~70%) for benzoyl derivatives .
  • Catalytic Methods : Tungsten-catalyzed cascades offer higher regioselectivity for dihydro derivatives .
Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) ¹H NMR Shifts (Key Protons) LogP Solubility (mg/mL)
This compound 142–146 δ 7.59–7.61 (m, aromatic), 4.30 (q, –OCH₂) 3.8 0.12 (DMSO)
Ethyl 2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate (3s) 135–136 δ 4.66 (t, –CH₂), 3.12 (t, –CH₂) 2.9 0.45 (EtOH)
Ethyl 1-(trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate N/A δ -55.70 (¹⁹F, CF₃) 4.1 0.08 (DMSO)

Key Observations :

  • Solubility: Dihydro derivatives (e.g., 3s) show higher solubility in ethanol due to reduced planarity .
  • Lipophilicity : The benzoyl group increases LogP (3.8 vs. 2.9 for 3s), suggesting improved membrane permeability .

Key Observations :

  • Antiproliferative Potency : The benzoyl-phenyl combination in the target compound shows sub-micromolar activity against HeLa cells, likely due to enhanced P-glycoprotein binding .
  • Fluorescence Utility: Non-benzoylated dihydro derivatives exhibit strong fluorescence, making them suitable for bioimaging .

Biological Activity

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly for its anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines the pyrrolo and isoquinoline frameworks. Its molecular formula is C28H21NO3C_{28}H_{21}NO_3 and it includes functional groups that enhance its reactivity and biological interactions. The presence of the benzoyl group and a phenyl substituent contributes to its pharmacological profile.

Anticancer Properties

This compound has demonstrated notable cytotoxic properties against various tumor cell lines. Research indicates that it can inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapies.

  • Mechanism of Action :
    • The compound appears to exert its effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell survival and proliferation.
    • It has also been shown to reverse multidrug resistance by inhibiting efflux pumps like P-glycoprotein and MRP1, which are often implicated in drug resistance in cancer therapy .

Binding Affinity Studies

Molecular docking studies suggest that this compound exhibits significant binding affinity towards various enzymes and receptors involved in cancer progression. Modifications on the phenyl and benzoyl groups can enhance its binding efficacy, indicating potential for structure-activity relationship (SAR) studies.

Target Binding Affinity (Ki) Effect
P-glycoproteinLow nanomolar rangeReversal of drug resistance
Topoisomerase IModerate affinityInduction of DNA damage
Apoptosis-related proteinsHigh affinityPromotion of apoptosis

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cytotoxicity : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell growth .
  • Reversal of Multidrug Resistance : A study assessing the efficacy of this compound in combination with conventional chemotherapeutics showed enhanced sensitivity in resistant cancer cell lines, suggesting its role as a chemosensitizer .
  • Molecular Docking Analysis : Computational studies revealed that this compound binds effectively to the active sites of several targets involved in cancer metabolism, providing insights into its mechanism of action .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway includes:

  • Reaction of appropriate starting materials under controlled conditions to yield the target compound.

Related Compounds

Several structurally related compounds have been identified that share similar biological activities. These include:

Compound Name Structure Unique Features
Ethyl 1-benzoyl-8-chloro-2-phenylpyrrolo[1,2-a]quinoline-3-carboxylateStructureContains a chloro substituent influencing activity
Ethyl 3-benzoylindole-2-carboxylateStructureDifferent pharmacological profile due to indole framework
Ethyl 4-bromopyrrolo[1,2-a]quinoline-3-carboxylic acidStructureStudied for anti-inflammatory properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate?

The synthesis typically involves multi-step organic reactions, often leveraging cycloaddition or palladium-catalyzed cross-coupling. For example, a one-pot synthesis using 2-(2-oxo-2-phenylethyl)isoquinolinium bromide with maleic acid in DMF, catalyzed by TPCD and potassium carbonate, yields the target compound. Chromatographic purification (e.g., silica gel column) and crystallization via slow evaporation from a petroleum ether-ethyl acetate solvent system are standard steps . Palladium-catalyzed Suzuki coupling has also been reported for analogous isoquinoline derivatives, enabling regioselective carbon-carbon bond formation under mild conditions .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized, and data collection is performed using instruments like Oxford Diffraction systems. Structural refinement employs SHELX programs (e.g., SHELXL97 for refinement, SHELXS97 for solution), with visualization via ORTEP-3. Key parameters include bond lengths, angles (e.g., dihedral angles between fused rings), and hydrogen-bonding motifs (e.g., intramolecular C–H⋯O interactions). For example, the isoquinoline-pyrrole fused ring system in related compounds exhibits planarity, with dihedral angles of ~53–65° between aromatic substituents .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks. For instance, ethyl ester groups typically show quartets (~4.2 ppm) and triplets (~1.3 ppm) in 1H^1 \text{H} NMR .
  • HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • IR : Functional groups like carbonyls (C=O stretching ~1670 cm1^{-1}) and aromatic C–H bonds are validated .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between similar compounds?

Contradictions in dihedral angles or hydrogen-bonding patterns (e.g., differing intramolecular interactions across studies) may arise from crystallization solvents or substituent effects. To address this:

  • Compare multiple datasets using software like SHELXL or CrysAlis PRO to assess refinement convergence .
  • Analyze environmental factors (e.g., solvent polarity) influencing crystal packing. For example, slow evaporation from ethanol/CH2_2Cl2_2 vs. petroleum ether/ethyl acetate can alter molecular conformations .
  • Validate with computational methods (e.g., DFT) to correlate experimental and theoretical bond parameters .

Q. What strategies optimize the synthetic yield of this compound?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2/PPh3_3) enhance cross-coupling efficiency in Suzuki reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, dioxane) improve reaction homogeneity, while controlled evaporation rates during crystallization reduce impurities .
  • Temperature Gradients : Stepwise heating (e.g., 150°C for cyclization) minimizes side reactions in multi-step syntheses .

Q. How are non-covalent interactions in the crystal lattice analyzed for structure-property relationships?

  • Hydrogen Bonding : Identify weak intramolecular interactions (e.g., C–H⋯O) using SHELXL-generated tables. These interactions stabilize molecular conformations and influence packing motifs .
  • π-π Stacking and van der Waals Forces : ORTEP-3 visualizes aromatic ring orientations, while Mercury software calculates centroid distances (typically 3.8–4.2 Å for π-π interactions) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contact contributions (e.g., H⋯H, C⋯O) to lattice stability .

Q. How does substituent variation impact the compound’s photophysical or biological activity?

  • Fluorescence Studies : UV-Vis and time-resolved fluorescence assays compare emission spectra. Electron-withdrawing groups (e.g., benzoyl) may redshift absorption maxima due to extended conjugation .
  • Biological Screening : Analogues with naphthyl or fluorophenyl substituents show enhanced bioactivity, likely due to increased lipophilicity or target affinity . Methodological consistency in assay conditions (e.g., solvent, concentration) is critical for reproducibility .

Methodological Considerations

  • Data Reproducibility : Document crystallization conditions (solvent ratios, temperature) and refinement parameters (R-factors, data-to-parameter ratios) to ensure cross-study comparability .
  • Safety Protocols : Handle organic intermediates (e.g., acyl chlorides) in fume hoods with PPE, as outlined in chemical safety guidelines .
  • Software Tools : Use SHELX for refinement, ORTEP-3 for visualization, and Gaussian for computational modeling to maintain analytical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.